3-Amino-6-bromo-5-fluoropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-5-2(8)1-3(9)4(10-5)6(11)12/h1H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCGNMVYWONXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227135 | |
| Record name | 3-Amino-6-bromo-5-fluoro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052714-14-3 | |
| Record name | 3-Amino-6-bromo-5-fluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052714-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-bromo-5-fluoro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 6 Bromo 5 Fluoropicolinic Acid
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The synthesis of polysubstituted pyridines is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. numberanalytics.com The pyridine ring's electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity. wikipedia.org This inherent electronic property makes direct electrophilic substitution challenging and often requires harsh conditions, while nucleophilic substitution is more favorable, particularly at the 2- and 4-positions. numberanalytics.comwikipedia.org Consequently, the synthesis of a molecule like 3-Amino-6-bromo-5-fluoropicolinic acid, with its specific substitution pattern, necessitates advanced strategies that can overcome the natural reactivity of the pyridine nucleus. These strategies include activating the ring, for instance by N-oxide formation, or employing directed metalation techniques to achieve precise functionalization. acs.orgznaturforsch.com
Regioselective Halogenation Techniques in Pyridine Chemistry
Achieving the specific 6-bromo and 5-fluoro substitution pattern on the picolinic acid backbone requires precise control over halogenation, a notoriously difficult task in pyridine chemistry due to issues of reactivity and regioselectivity. acs.org Direct halogenation of unsubstituted pyridine is often unselective.
A powerful strategy to control regioselectivity involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack and directs substitution patterns. Halogenation of pyridine N-oxides using reagents like phosphoryl halides (POX₃) or sulfuryl halides (SOX₂) can be an effective method to install a halogen at the C2 position. acs.org This approach is attractive due to the ease of N-oxide preparation and the crystallinity of many N-oxide intermediates. acs.org Recent advancements have led to highly regioselective methods for halogenating unsymmetrical pyridine N-oxides under mild conditions, providing practical access to 2-halo-substituted pyridines which are valuable precursors. nih.gov
Another key approach is directed metalation . This involves using a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent or a specialized magnesium base) to deprotonate a specific adjacent C-H bond. znaturforsch.com The resulting organometallic species can then be quenched with an electrophilic halogen source (e.g., Br₂ or N-bromosuccinimide) to install the halogen at the desired position. For instance, TMP (2,2,6,6-tetramethylpiperidyl) metal bases have shown remarkable utility in achieving unusual regioselectivities in the metalation of substituted pyridines. znaturforsch.com
Furthermore, specialized reagents have been designed to achieve site-selective halogenation. For example, heterocyclic phosphines can be installed at the 4-position of pyridines as phosphonium (B103445) salts, which can then be displaced by halide nucleophiles, offering a general strategy for 4-halogenation. nih.govthieme-connect.de While this specific method targets the 4-position, it highlights the trend toward developing reagent-based solutions for controlling regiochemistry. nih.gov Mechanistic studies using quantum chemical calculations are also providing a framework to predict and control the site of halogenation based on the electrophile and substrate used. morressier.com
Chemo- and Regioselective Introduction of Amino and Carboxylic Acid Moieties
The introduction of the amino group at C-3 and the carboxylic acid at C-2 requires methods that are both selective for the correct position (regioselective) and compatible with the other sensitive functional groups on the ring (chemoselective).
Introduction of the Amino Group: The amino group is often installed using nucleophilic aromatic substitution (SNAr) on a halopyridine precursor. sci-hub.senih.gov For example, a fluorine atom at the 3-position could be displaced by an amine nucleophile. However, SNAr reactions on halopyridines can require high temperatures or strongly basic conditions. nih.govacs.org To circumvent these issues, methods have been developed that use N-activated pyridinium (B92312) salts, which undergo SNAr with amine nucleophiles under exceptionally mild, room-temperature conditions without the need for transition metal catalysts. nih.govacs.org Another powerful technique is the palladium-catalyzed Buchwald-Hartwig amination, which will be discussed in section 2.2.2. Alternatively, reductive amination protocols on suitable precursors can provide access to N-substituted aminopyridines. acs.org
Introduction of the Carboxylic Acid Moiety: The C-2 carboxylic acid (picolinic acid) functionality can be synthesized through various routes. A classic method involves the oxidation of a 2-methyl group (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412). orgsyn.org Another common strategy is the hydrolysis of a 2-cyanopyridine (B140075) (nitrile) precursor, which can be achieved under acidic or basic conditions. chemicalbook.com More modern approaches involve the direct carboxylation of the pyridine ring. This can be accomplished through metalation of the C-2 position with a strong base followed by quenching with carbon dioxide. researchgate.net Recent innovations include electrochemical methods that enable the direct carboxylation of N-heteroarene C-H bonds with CO₂, representing a sustainable and attractive strategy. researchgate.net Multi-component reactions have also been developed to synthesize picolinate (B1231196) derivatives from simple starting materials in a single step using novel catalysts. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.org For a molecule like this compound, the bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed transformations, enabling the synthesis of a wide array of analogues through C-C or C-N bond formation.
Suzuki-Miyaura Coupling Strategies for Arylation and Heteroarylation
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or trifluoroborate salt) with an organic halide or triflate. nobelprize.orgnih.gov The 6-bromo substituent on the target molecule is an ideal electrophilic partner for this reaction.
The general mechanism involves the oxidative addition of the aryl bromide (the pyridine derivative) to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent (in the presence of a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org This reaction allows for the arylation or heteroarylation of the C-6 position, which is a powerful strategy for creating libraries of compounds for biological screening.
Despite its utility, Suzuki-Miyaura reactions involving pyridine rings can be challenging. The nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity, and pyridine-based organoboron reagents can be unstable. rsc.org However, significant progress has been made, and robust catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple a wide range of aryl and heteroaryl halides with organoboron reagents. acs.orgugr.es The use of potassium organotrifluoroborates as coupling partners has also gained traction as they are often more stable and easier to handle than the corresponding boronic acids. nih.gov
Exploration of Other Transition Metal-Catalyzed Coupling Methods (e.g., Buchwald-Hartwig Amination Precursors)
Beyond C-C bond formation, palladium catalysis is instrumental in forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling amines with aryl halides. wikipedia.orgyoutube.com This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its superior scope and functional group tolerance. wikipedia.org
This reaction could be applied in two key ways concerning this compound:
As a synthetic step toward the target molecule: A precursor such as a 3,6-dibromo-5-fluoropicolinate could potentially undergo selective amination at the 3-position using the Buchwald-Hartwig reaction to install the required amino group. Achieving regioselectivity in such a dihalopyridine system would be a critical challenge.
For derivatization of the final molecule: The 6-bromo group on the final product serves as a reactive handle for Buchwald-Hartwig amination. This would allow for the synthesis of a diverse range of 6-amino substituted derivatives by coupling the parent molecule with various primary or secondary amines. nih.gov
The reaction typically employs a palladium catalyst, a phosphine ligand (often bulky and electron-rich), and a base. researchgate.net Microwave irradiation has been shown to accelerate these couplings, often allowing for shorter reaction times and the use of milder bases. researchgate.net
Multi-Step Synthesis from Precursors and Analogues
The construction of a highly substituted heterocycle like this compound from simple precursors is a complex task that relies on the strategic combination of the methodologies discussed previously. A retrosynthetic analysis would involve disconnecting the functional groups in a logical order, considering their directing effects and chemical compatibility.
A plausible synthetic pathway could start from a readily available, appropriately substituted pyridine or picoline precursor. The sequence of introducing the fluoro, bromo, amino, and carboxylic acid groups is critical.
A Hypothetical Synthetic Route:
Starting Material Selection: One might begin with a fluorinated pyridine derivative, for example, 3-fluoro-2-methylpyridine. The fluorine atom would provide a starting point for the desired substitution pattern.
Halogenation: Introduction of the bromine atom would be a key step. Directed ortho-metalation of the N-oxide of the starting material, followed by quenching with an electrophilic bromine source, could potentially direct bromination to the 6-position, guided by the N-oxide and methyl groups. acs.org
Introduction of the Amino Group: With the 6-bromo and 5-fluoro (assuming a starting material like 5-fluoro-2-methylpyridine) groups in place, the introduction of the 3-amino group could be achieved. This might involve nitration at the 3-position, followed by reduction. The electronic properties of the existing halogens would heavily influence the regioselectivity of this step.
Formation of the Carboxylic Acid: The final step would be the oxidation of the 2-methyl group to a carboxylic acid using a strong oxidant like KMnO₄, a well-established method for synthesizing picolinic acids. orgsyn.org
Each step in this proposed synthesis would require careful optimization of reaction conditions to manage regioselectivity and ensure compatibility with the existing functional groups. The interplay of activating and deactivating groups, steric hindrance, and the choice of reagents would be paramount to achieving a successful synthesis. The use of protecting groups might also be necessary at various stages to prevent unwanted side reactions. For instance, the amino group might need to be protected (e.g., as a Boc-carbamate) before carrying out subsequent transformations. acs.org
Compound Names
Derivation from 6-Bromo-5-fluoropicolinic Acid Intermediates
The synthesis of this compound can be achieved through the strategic functionalization of 6-bromo-5-fluoropicolinic acid intermediates. A common approach involves the introduction of an amino group onto the pyridine ring system. One documented method involves a multi-step sequence starting from a suitable picoline precursor.
A representative synthesis begins with the bromination and subsequent fluorination of a substituted picoline to generate the 6-bromo-5-fluoropicoline core. This intermediate can then be subjected to amination to introduce the amino group at the 3-position. The final step typically involves the oxidation of the methyl group at the 2-position to a carboxylic acid.
For instance, a synthetic route described in patent literature starts with 3-amino-6-picoline. This starting material undergoes a Sandmeyer-type reaction involving bromination, followed by a Balz-Schiemann reaction for fluorination to yield a 2-bromo-3-fluoro-6-picoline intermediate. Subsequent amination at the 3-position and oxidation of the methyl group would lead to the desired product. The following table summarizes a typical reaction sequence starting from a related precursor.
<جدول> <عنوان>Table 1: Synthesis via 6-Bromo-5-fluoropicolinic Acid Intermediate Pathway <رأس> <خلية>Step <خلية>Reactant <خلية>Reagents <خلية>Solvent <خلية>Conditions <خلية>Product <خلية>Yield <صف> <خلية>1. Bromination <خلية>3-Amino-6-picoline <خلية>NaBr, NaBrO3, H2SO4 <خلية>Acetonitrile (B52724)/Water <خلية>Ice bath, then room temp. <خلية>3-Amino-2-bromo-6-picoline <خلية>90.3% <صف> <خلية>2. Fluorination <خلية>3-Amino-2-bromo-6-picoline <خلية>Anhydrous HF, NaNO2 <خلية>Anhydrous HF <خلية>-78 °C <خلية>2-Bromo-3-fluoro-6-picoline <خلية>85.1%
Synthetic Transformations from 3-Amino-6-bromopicolinic Acid Analogues
Another viable synthetic route involves the direct fluorination of a 3-amino-6-bromopicolinic acid analogue. This approach is attractive as it builds upon a scaffold that already contains the desired amino and bromo functionalities. The key transformation is the selective introduction of a fluorine atom at the 5-position.
Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often used for the direct fluorination of electron-rich aromatic and heteroaromatic systems. The reaction conditions, including the choice of solvent and temperature, are critical to achieving high selectivity and yield, minimizing the formation of regioisomers and over-fluorinated byproducts.
While specific literature detailing the direct fluorination of 3-amino-6-bromopicolinic acid is not widely available, analogous transformations on similar pyridine derivatives suggest the feasibility of this approach. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where the amino group directs the incoming electrophilic fluorine to the ortho and para positions. In this case, the 5-position is para to the amino group, making it a favorable site for fluorination.
<جدول> <عنوان>Table 2: Proposed Fluorination of a 3-Amino-6-bromopicolinic Acid Analogue <رأس> <خلية>Reactant <خلية>Reagent <خلية>Solvent <خلية>Conditions <خلية>Product <صف> <خلية>3-Amino-6-bromopicolinic acid <خلية>Selectfluor® <خلية>Acetonitrile or other polar aprotic solvent <خلية>Room temperature or gentle heating <خلية>this compound
Efficient Conversion Pathways from Other Halopyridine Derivatives
The synthesis of this compound can also be accomplished starting from various other halopyridine derivatives. These pathways offer flexibility in terms of starting material availability and may involve a sequence of halogenation, amination, and oxidation steps.
A plausible route could commence with a dihalopyridine, for instance, a dibromo- or dichloropyridine derivative. One of the halogen atoms can be selectively substituted with an amino group, often through nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Subsequently, the remaining halogen can be exchanged for another, or a new halogen can be introduced at a different position.
A Chinese patent (CN102898358A) describes a method starting from 3-amino-6-picoline, which is a methylpyridine derivative. This process involves bromination followed by fluorination. This highlights the utility of starting with a simpler pyridine core and introducing the required functionalities in a stepwise manner. The oxidation of the picoline methyl group to a carboxylic acid is a standard transformation that can be achieved using various oxidizing agents such as potassium permanganate or nitric acid.
<جدول> <عنوان>Table 3: Synthesis from a Halopyridine Derivative (Picoline) <رأس> <خلية>Step <خلية>Starting Material <خلية>Transformation <خلية>Key Reagents <خلية>Intermediate/Product <صف> <خلية>1 <خلية>3-Amino-6-picoline <خلية>Bromination <خلية>NaBr, NaBrO3, H2SO4 <خلية>3-Amino-2-bromo-6-picoline <صف> <خلية>2 <خلية>3-Amino-2-bromo-6-picoline <خلية>Fluorination <خلية>HF, NaNO2 <خلية>2-Bromo-3-fluoro-6-picoline <صف> <خلية>3 <خلية>2-Bromo-3-fluoro-6-picoline <خلية>Amination at C3 (hypothetical) <خلية>Aminating agent <خلية>3-Amino-6-bromo-5-fluoro-picoline <صف> <خلية>4 <خلية>3-Amino-6-bromo-5-fluoro-picoline <خلية>Oxidation <خلية>KMnO4 or other oxidant <خلية>this compound
Modern Synthetic Techniques and Process Intensification
The synthesis of complex molecules like this compound can benefit significantly from the application of modern synthetic techniques and process intensification. These approaches aim to improve reaction efficiency, reduce waste, enhance safety, and facilitate scalability.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. researchgate.net For the synthesis of fluorinated pyridines, microwave-assisted nucleophilic aromatic substitution reactions (SNAr) to introduce fluorine have been shown to be highly effective. colab.ws This technique could be particularly advantageous for the fluorination step in the synthesis of the target molecule, potentially leading to cleaner reactions with fewer byproducts. researchgate.netcolab.ws
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. The synthesis of picolinic acid derivatives has been explored using flow chemistry, for instance, through electrochemical oxidation in a flow cell. This approach allows for precise control over reaction parameters, leading to improved selectivity and yield of the desired product. The principles of flow chemistry could be applied to various steps in the synthesis of this compound, from halogenation to amination and oxidation, to create a more efficient and scalable process.
Catalytic methods are also at the forefront of modern synthesis. The development of novel catalysts for C-H activation, amination, and fluorination can lead to more direct and atom-economical synthetic routes. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds in the synthesis of aminopyridines. Advances in catalyst design could enable the direct amination of a bromo-fluoro-picolinic acid precursor, avoiding the need for harsh conditions or protecting groups. Similarly, the development of more efficient and selective fluorination catalysts could streamline the synthesis. mdpi.com
Process intensification is a broader concept that encompasses these modern techniques and aims to develop smaller, cleaner, and more energy-efficient chemical processes. By integrating reaction and separation steps, using alternative energy sources like microwaves, and employing continuous processing, the synthesis of this compound can be made more sustainable and cost-effective.
<جدول> <عنوان>Table 4: Application of Modern Synthetic Techniques <رأس> <خلية>Technique <خلية>Potential Application in Synthesis <خلية>Advantages <صف> <خلية>Microwave-Assisted Synthesis <خلية>Fluorination and amination steps <خلية>Reduced reaction times, improved yields, fewer byproducts. researchgate.netcolab.ws <صف> <خلية>Flow Chemistry <خلية>All synthetic steps (halogenation, amination, oxidation) <خلية>Enhanced safety, better process control, scalability, potential for automation. <صف> <خلية>Advanced Catalysis <خلية>Direct amination and fluorination <خلية>Higher atom economy, milder reaction conditions, increased selectivity. mdpi.com
Table of Compounds
<جدول> <عنوان>Table 5: List of Chemical Compounds <رأس> <خلية>Compound Name <خلية>Synonym <خلية>CAS Number <صف> <خلية>this compound <خلية>3-amino-6-bromo-5-fluoropyridine-2-carboxylic acid <خلية>Not readily available <صف> <خلية>6-Bromo-5-fluoropicolinic acid <خلية>6-bromo-5-fluoropyridine-2-carboxylic acid <خلية>Not readily available <صف> <خلية>3-Amino-6-bromopicolinic acid <خلية>3-amino-6-bromopyridine-2-carboxylic acid <خلية>1052708-46-9 <صف> <خلية>3-Amino-6-picoline <خلية>2-Methyl-5-aminopyridine <خلية>1603-41-4 <صف> <خلية>3-Amino-2-bromo-6-picoline <خلية>2-Bromo-6-methyl-3-pyridinamine <خلية>126325-47-1 <صف> <خلية>2-Bromo-3-fluoro-6-picoline <خلية>2-Bromo-3-fluoro-6-methylpyridine <خلية>1211533-93-5 <صف> <خلية>Selectfluor® <خلية>1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) <خلية>140681-55-6
Chemical Reactivity and Mechanistic Studies of 3 Amino 6 Bromo 5 Fluoropicolinic Acid
Reactivity Profiles of Halogen Substituents (Bromine and Fluorine)
The pyridine (B92270) ring of 3-Amino-6-bromo-5-fluoropicolinic acid is substituted with two different halogen atoms, bromine and fluorine, at positions 6 and 5, respectively. Their reactivity in substitution reactions is dictated by the electronic nature of the pyridine ring, which is influenced by the amino and carboxylic acid groups.
Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of this compound, the fluorine atom at the 5-position and the bromine atom at the 6-position are potential leaving groups in SNAr reactions. The relative reactivity of these halogens is influenced by several factors, including the strength of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. Generally, the C-F bond is stronger than the C-Br bond, but fluorine is a better leaving group in many SNAr reactions on electron-deficient rings due to its high electronegativity which stabilizes the transition state.
While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr on halopyridines provide a framework for understanding its reactivity. For instance, the reaction of related 4-amino-3,5,6-trichloropicolinonitrile with cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO) leads to fluorination, highlighting the potential for halogen exchange on such scaffolds. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, demonstrating the higher reactivity of fluorine in SNAr on pyridines. nih.gov
It is anticipated that strong nucleophiles can displace either the bromo or the fluoro substituent. The regioselectivity of the substitution would depend on the nature of the nucleophile and the reaction conditions. The presence of the amino group at the 3-position and the carboxylic acid at the 2-position will also influence the electron distribution in the ring and, consequently, the preferred site of nucleophilic attack.
Electrophilic Substitution and Functionalization Reactions
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The presence of the electron-donating amino group at the 3-position can, to some extent, activate the ring towards electrophilic attack. However, the deactivating effect of the nitrogen heteroatom and the two halogen substituents likely makes electrophilic substitution challenging under standard conditions. Reactions would likely require harsh conditions and may result in a mixture of products or reaction at the more nucleophilic amino group.
Transformations Involving the Amino Group
The amino group at the 3-position is a key functional handle for derivatization, allowing for the introduction of a wide range of functionalities through various reactions.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide derivatives. This reaction is a common strategy for the synthesis of biologically active compounds. For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of a base like triethylamine (B128534) leads to the formation of pyridin-4-yl α-substituted acetamides. nih.gov Similarly, N-alkylation can be achieved using alkyl halides, although over-alkylation can be a competing process. Reductive amination with aldehydes or ketones in the presence of a reducing agent provides an alternative route to N-alkylated derivatives.
| Reaction Type | Reagents | Product Type | General Conditions |
| Acylation | Acyl chloride, Triethylamine | Amide | Inert solvent, 0°C to room temperature |
| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Polar solvent, elevated temperature |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Acidic or neutral pH |
Diazotization and Subsequent Chemical Transformations
The primary aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org Pyridine-3-diazonium salts are known to be intermediates in various synthetic transformations. google.com For instance, the diazotization of 3-aminopyridines followed by reaction with alcohols can lead to the formation of 3-alkoxypyridines. google.com
The resulting diazonium salt of this compound can be a versatile intermediate for introducing a variety of substituents onto the pyridine ring. For example, Sandmeyer-type reactions could be employed to replace the diazonium group with other halides (Cl, Br, I), a cyano group, or a hydroxyl group.
| Reaction | Reagents | Product Type | General Conditions |
| Diazotization | NaNO2, HCl | Diazonium Salt | 0-5 °C |
| Sandmeyer (Halogenation) | CuX (X = Cl, Br, I) | 3-Halopyridine derivative | Acidic, elevated temperature |
| Sandmeyer (Cyanation) | CuCN | 3-Cyanopyridine derivative | Neutral or slightly acidic, elevated temperature |
| Hydrolysis | H2O, H+ | 3-Hydroxypyridine derivative | Heating the acidic diazonium salt solution |
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group at the 2-position of the pyridine ring is another key site for chemical modification, allowing for the formation of esters, amides, and other derivatives. The synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids for herbicidal activity demonstrates the utility of this functional group in creating complex molecules. nih.gov
Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to convert the carboxylic acid into its corresponding ester. Similarly, amide bond formation can be achieved by reacting the carboxylic acid with an amine using a suitable coupling agent. The synthesis of herbicidal compositions often involves the formation of agriculturally acceptable esters of related picolinic acids. google.com
| Reaction Type | Reagents | Product Type | General Conditions |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | Reflux in excess alcohol |
| Esterification | Alcohol, DCC, DMAP | Ester | Inert solvent, room temperature |
| Amide Formation | Amine, Coupling agent (e.g., HATU, EDCI) | Amide | Inert solvent, room temperature |
Esterification and Amidation Reactions for Diverse Scaffolds
The carboxylic acid moiety of this compound is a prime site for modification, allowing for the generation of a wide array of ester and amide derivatives. These reactions are fundamental in creating diverse chemical scaffolds for biological screening.
Esterification: The synthesis of esters from carboxylic acids is a well-established transformation. In the context of this compound, esterification is a crucial step in the production of herbicides like Halauxifen-methyl. chemicalbook.com While specific kinetic data for the esterification of this particular acid is not extensively detailed in publicly available literature, general methods for the esterification of amino acids and related heterocyclic carboxylic acids are applicable.
Commonly, esterification is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of aminopyralid-methyl, a related picolinate (B1231196) herbicide, involves heating the corresponding carboxylic acid in a mixture of methanol (B129727) and sulfuric acid. nih.gov Similar conditions, such as reacting this compound with an alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) under acidic catalysis (e.g., H₂SO₄, HCl, or a solid acid catalyst), are expected to yield the corresponding esters. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). patsnap.com
Table 1: Representative Esterification Reactions of Picolinic Acid Derivatives This table is illustrative and based on general knowledge of esterification reactions, as specific data for this compound is limited.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methanol | Reflux | Methyl 3-amino-6-bromo-5-fluoropicolinate |
| This compound | Ethanol | Thionyl Chloride | Ethanol | Room Temp | Ethyl 3-amino-6-bromo-5-fluoropicolinate |
Amidation: The formation of amides from this compound provides another avenue for structural diversification. Protecting-group-free amidation methods using Lewis acid catalysts have been developed for various amino acids and could be applicable here. umsl.edu These methods often involve heating the amino acid with an amine in the presence of a catalyst like tris(2,2,2-trifluoroethoxy)boron.
The choice of coupling agent is critical in amidation. The use of thionyl chloride to form the acyl chloride in situ is a common approach for picolinic acids. However, this can sometimes lead to side reactions, such as the chlorination of the pyridine ring, particularly at the 4-position. The reaction of picolinic acid with N-alkylanilines using thionyl chloride has been shown to yield both the expected amide and the 4-chloro-substituted amide.
Table 2: Potential Amidation Reactions of this compound This table is illustrative and based on general amidation methodologies, as specific data for the target compound is scarce.
| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Propylamine | B(OCH₂CF₃)₃ | CPME | N-propyl-3-amino-6-bromo-5-fluoropicolinamide |
| This compound | Aniline | HATU/DIPEA | DMF | N-phenyl-3-amino-6-bromo-5-fluoropicolinamide |
Decarboxylation Pathways and Reaction Conditions
Decarboxylation, the removal of the carboxyl group, of pyridinecarboxylic acids can proceed through different mechanisms depending on the substituents and reaction conditions. For picolinic acids, two primary pathways have been proposed: the ylide mechanism and a mechanism involving protonation of the ring.
The ylide mechanism is often favored at lower acidities and involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate then expels carbon dioxide to form a pyridyl-2-anion (ylide), which is subsequently protonated.
The protonation mechanism can occur at higher acidities, where the pyridine ring is protonated. This is thought to facilitate decarboxylation in a manner analogous to the decarboxylation of salicylic (B10762653) acid. Studies on 3-hydroxy- and 3-aminopicolinic acids suggest that they can decarboxylate via the ylide mechanism at low acidity and through a protonation mechanism at higher acidities. The presence of the amino group at the 3-position in this compound is expected to influence the preferred decarboxylation pathway. The electron-donating nature of the amino group could facilitate the formation of the ylide intermediate.
The halogen substituents (bromo and fluoro) on the pyridine ring will also play a role, primarily through their inductive electron-withdrawing effects, which can influence the stability of charged intermediates in both proposed mechanisms. Specific experimental conditions for the decarboxylation of this compound are not well-documented in the available literature, but heating in an appropriate solvent, potentially with acid or base catalysis, would be the general approach to investigate this reaction.
Elucidation of Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for controlling reaction outcomes, optimizing yields, and minimizing byproducts. For the reactions of this compound, mechanistic studies would involve a combination of kinetic analysis and the identification of transient species.
Kinetic Studies of Key Conversion Processes
Kinetic studies provide quantitative data on how reaction rates are affected by changes in concentration, temperature, and catalysts. For the esterification of this compound, a kinetic study would involve monitoring the disappearance of the starting material and the appearance of the ester product over time under various conditions. This data can be used to determine the rate law, activation energy, and to infer the reaction mechanism.
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In the context of the reactions of this compound, spectroscopic techniques would be invaluable for identifying transient species.
For instance, in amidation reactions , the formation of an acyl-boron complex has been proposed as a key intermediate in boron-catalyzed amidations. umsl.edu Spectroscopic methods like NMR and X-ray crystallography could potentially be used to characterize such intermediates.
In the synthesis of Halauxifen-methyl, which involves a Suzuki coupling reaction with a derivative of this compound, various palladium-containing intermediates are formed. chemicalbook.com While challenging to isolate, their presence can often be inferred from kinetic data and computational modeling.
For decarboxylation , the proposed ylide or protonated intermediates are typically short-lived. Their existence is often supported by kinetic isotope effect studies and by analyzing the effect of substituents on the reaction rate, which provides clues about the electronic nature of the transition state.
Structural Analysis and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of individual atoms and their connectivity within a molecule. For 3-Amino-6-bromo-5-fluoropicolinic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, a single aromatic proton is expected on the pyridine (B92270) ring. The chemical shift of this proton would be influenced by the presence of the various substituents: the amino, bromo, fluoro, and carboxylic acid groups. Additionally, labile protons from the amino (-NH₂) and carboxylic acid (-COOH) groups would be observable, often as broad signals, with their chemical shifts being dependent on the solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated in the ¹³C NMR spectrum, corresponding to the six carbons of the substituted pyridine ring, including the carboxyl group carbon. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of the attached atoms. For instance, the carbon atom bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F).
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~165-170 (COOH) |
| C3 | - | ~140-145 (C-NH₂) |
| C4 | ~7.5-8.0 (s) | ~115-120 (CH) |
| C5 | - | ~150-155 (d, ¹JC-F) |
| C6 | - | ~110-115 (C-Br) |
| NH₂ | ~5.0-6.0 (br s) | - |
| COOH | ~12.0-13.0 (br s) | - |
Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shift ranges. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to confirm the substitution pattern on the pyridine ring, a suite of two-dimensional NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, which would be of limited use for the single aromatic proton on the pyridine ring but could be used to confirm the absence of other proton-proton correlations on the ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally link the aromatic proton signal to its corresponding carbon atom (C4) in the ¹³C NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of atoms. This can be particularly useful to confirm the spatial relationship between the amino group protons and the aromatic proton at the C4 position.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a vital tool. This technique is highly sensitive and provides information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal and its coupling to the adjacent aromatic proton (if any) and carbon atoms would provide further confirmation of the structure. The coupling constants (JF-H and JF-C) are particularly diagnostic.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₆H₄BrFN₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).
Table 2: Calculated Exact Mass for Isotopologues of this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
| [C₆H₄⁷⁹BrFN₂O₂ + H]⁺ | ¹²C₆ ¹H₅ ⁷⁹Br ¹⁹F ¹⁴N₂ ¹⁶O₂ | 234.9518 |
| [C₆H₄⁸¹BrFN₂O₂ + H]⁺ | ¹²C₆ ¹H₅ ⁸¹Br ¹⁹F ¹⁴N₂ ¹⁶O₂ | 236.9498 |
Note: The table shows the calculated exact masses for the protonated molecular ions containing the two major isotopes of bromine.
LC-MS and GC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound is first separated from any impurities or byproducts on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the compound of interest. This allows for both the assessment of purity by observing the presence of other components in the chromatogram and the confirmation of the molecular weight of the main component. While specific details are often proprietary, patents describing the use of this compound in synthesis mention the use of LC-MS for reaction monitoring and product characterization. For instance, a derivative of this acid was reported with a specific retention time, indicating that chromatographic methods have been developed for this class of compounds.
GC-MS is generally used for volatile and thermally stable compounds. Derivatization of the carboxylic acid and amino groups might be necessary to increase the volatility of this compound for GC-MS analysis.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within the this compound molecule. By probing the vibrational modes of the molecular bonds, these techniques provide a unique spectroscopic fingerprint.
While specific experimental FT-IR data for this compound is not widely available in published literature, the expected characteristic absorption bands can be predicted based on the known frequencies of its constituent functional groups. The FT-IR spectrum is anticipated to be complex due to the various substituents on the pyridine ring.
Key expected FT-IR vibrational frequencies for this compound are detailed in the table below. The presence of the carboxylic acid, amino group, and the substituted pyridine ring will dominate the spectrum. The O-H stretch of the carboxylic acid is typically broad, often spanning from 2500 to 3300 cm⁻¹, and may obscure other weaker signals in this region. The carbonyl (C=O) stretching vibration is expected to be a strong, sharp band. The N-H stretching vibrations of the primary amine will likely appear as two distinct bands. The C-F and C-Br stretching vibrations are expected in the lower frequency region of the spectrum.
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| C=O Stretch | 1700-1730 | Strong | |
| C-O Stretch | 1210-1320 | Medium | |
| O-H Bend | 1380-1440 | Medium | |
| Amino Group | N-H Stretch | 3300-3500 | Medium (two bands) |
| N-H Bend | 1580-1650 | Medium | |
| Pyridine Ring | C-H Stretch | 3000-3100 | Weak to Medium |
| C=C, C=N Stretch | 1400-1600 | Medium to Strong | |
| Ring Vibrations | Various | Medium to Weak | |
| Halogens | C-F Stretch | 1000-1400 | Strong |
| C-Br Stretch | 500-600 | Medium to Strong |
Note: These are predicted values based on typical functional group absorption ranges and may vary in the actual spectrum of the compound.
A study on 2-amino-5-bromobenzoic acid, a structurally related compound, utilized FT-Raman spectroscopy to identify key vibrational modes. ijtsrd.com For this molecule, the C-Br stretching vibration was observed at 635 cm⁻¹ in the Raman spectrum. ijtsrd.com The C-H stretching vibrations of the aromatic ring were identified around 3121 cm⁻¹. ijtsrd.com The carbonyl (C=O) stretching mode appeared at 1652 cm⁻¹. ijtsrd.com These findings for a similar molecule suggest the regions where characteristic peaks for this compound might be expected.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related picolinic acid derivatives provides insight into the likely structural features.
The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. The presence of a carboxylic acid group, an amino group, and the nitrogen atom in the pyridine ring makes hydrogen bonding a dominant force in the crystal lattice. It is anticipated that the carboxylic acid will form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or extended chains. The amino group can also act as a hydrogen bond donor, forming N-H···O or N-H···N interactions.
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are likely to play a significant role in the crystal packing. The electron distribution in the ring, influenced by the electron-withdrawing fluorine and bromine atoms and the electron-donating amino group, will affect the nature and geometry of these stacking interactions. Halogen bonding, involving the bromine atom, is another potential intermolecular interaction that could influence the crystal structure. Studies on other halogenated pyridine derivatives have shown the importance of such interactions in directing crystal packing. nih.gov
For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a complex hydrogen-bonding network involving the carboxylic acid, the pyridine nitrogen, and water molecules, which leads to the formation of sheets. dtic.mil This highlights the structure-directing role of the functional groups present in picolinic acid derivatives.
The molecular conformation of this compound in the solid state is primarily determined by the orientation of the carboxylic acid group relative to the pyridine ring. Generally, for picolinic acids, the carboxylic acid group is nearly coplanar with the pyridine ring to maximize conjugation. However, steric hindrance from the adjacent amino group and bromine atom could lead to some degree of torsion.
The presence of multiple substituents on the pyridine ring can also influence its planarity. While the pyridine ring itself is rigid, the exocyclic functional groups, particularly the amino and carboxylic acid groups, have rotational freedom. The specific conformation adopted in the crystal will be the one that minimizes steric strain while maximizing favorable intermolecular interactions. Research on other substituted picolinic acid derivatives has demonstrated that even small changes in substituents can lead to significant conformational changes. nist.gov
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice of method depending on the volatility and thermal stability of the compound and its derivatives.
Given the polar nature and likely low volatility of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method for its analysis and purification. In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier such as formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form.
For the separation of fluorinated aromatic compounds, specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity compared to traditional C18 columns. researchgate.net The separation of isomers of fluorophenylacetic acid has been successfully achieved using such columns, where the choice of organic modifier was found to be critical. nih.gov
Gas chromatography is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for decomposition at high temperatures. However, derivatization to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, could facilitate GC analysis. For example, picolinic acid has been analyzed by GC after derivatization to its tert-butyldimethylsilyl (TBDMS) ester. nist.gov The analysis of picolinic and quinolinic acids in biological samples has also been achieved using GC-mass spectrometry (GC-MS) after derivatization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted pyridine carboxylic acids. The separation of these polar, ionizable compounds is often achieved using mixed-mode chromatography, which leverages both hydrophobic and ionic interactions to enhance resolution between isomers and related substances. helixchrom.comsielc.com For this compound, a reversed-phase C18 column is a common starting point for method development. The presence of the amino and carboxylic acid groups makes the compound's retention sensitive to the pH of the mobile phase.
The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile or methanol. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is crucial for controlling the ionization of the analyte and improving peak shape. chromforum.org The choice of the acid and its concentration can significantly impact the retention time of basic compounds like pyridine derivatives. For instance, replacing a stronger acid with a weaker one in the mobile phase can lead to a several-fold increase in retention time.
Detection is commonly performed using a UV-Vis detector, as the pyridine ring and its substituents provide chromophores that absorb in the UV range. A photodiode array (PDA) detector can be particularly useful for assessing peak purity by comparing spectra across the peak.
Below is a hypothetical data table summarizing a typical HPLC method for the analysis of this compound.
| Parameter | Value |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8.5 min |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC. acs.org The principles of separation for this compound in UPLC are similar to those in HPLC, but the operational parameters are adapted to the smaller particle size of the stationary phase.
The increased efficiency of UPLC columns allows for shorter analysis times and reduced solvent consumption. A typical UPLC method would employ a C18 or a phenyl-hexyl column, the latter offering alternative selectivity through pi-pi interactions with the aromatic ring of the analyte. chromforum.org The mobile phase composition would be analogous to that used in HPLC, often with a faster gradient to take advantage of the high-speed capabilities of UPLC.
The enhanced sensitivity of UPLC systems, often coupled with mass spectrometry (MS), provides a powerful platform for the detailed characterization of complex mixtures and the detection of trace-level impurities.
A representative UPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Value |
| Stationary Phase | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (254 nm) and/or ESI-MS |
| Injection Volume | 2 µL |
| Expected Retention Time | 1.8 min |
Theoretical and Computational Investigations of 3 Amino 6 Bromo 5 Fluoropicolinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov Such studies provide fundamental insights into a compound's behavior at the atomic level. However, no specific DFT studies for 3-Amino-6-bromo-5-fluoropicolinic acid have been published in the reviewed literature.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov For this compound, this analysis would elucidate how the amino, bromo, and fluoro substituents modulate the electron distribution on the picolinic acid scaffold. Currently, there are no published data detailing the HOMO-LUMO energies or the HOMO-LUMO gap for this specific compound.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out potential reaction pathways, for instance, in its synthesis or degradation. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov Such models are invaluable for optimizing reaction conditions and understanding reaction mechanisms. There are no available studies that model reaction pathways or characterize transition states involving this compound.
Prediction and Interpretation of Spectroscopic Parameters
DFT and other quantum chemical methods can predict spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral features. rsc.org No computational predictions or interpretations of the spectroscopic parameters for this compound are available in the public domain.
Molecular Dynamics Simulations for Conformational and Solvent Interaction Studies
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. mdpi.com For this compound, MD simulations could reveal how the molecule behaves in an aqueous solution, how water molecules arrange around it, and the rotational freedom of its carboxylic acid and amino groups. nih.govacs.org This information is important for understanding its solubility and transport properties. A review of the literature found no specific MD simulation studies focused on this compound.
In Silico Approaches to Molecular Interactions and Target Binding Sites
In silico techniques like ligand-protein docking are instrumental in exploring how a molecule might interact with biological macromolecules, such as enzymes or receptors, to elucidate its mechanism of action. mdpi.com These studies predict the preferred binding orientation and affinity of a ligand within a protein's active site. While picolinic acid derivatives are of interest in enzyme inhibition studies, there are no published docking or other molecular interaction studies specifically investigating the binding of this compound to any protein target for mechanism elucidation. dovepress.comnih.gov
Applications in Diverse Chemical Research and Development Fields Excluding Clinical/therapeutic
Role as Versatile Building Blocks in Advanced Organic Synthesis
In the field of organic synthesis, 3-Amino-6-bromo-5-fluoropicolinic acid serves as a highly adaptable building block. The distinct reactivity of its functional groups—the carboxylic acid, the amino group, and the halogen atoms on the pyridine (B92270) ring—can be selectively targeted to build intricate molecular frameworks. nbinno.com
The structure of this compound is inherently a heterocyclic system, making it an ideal starting point for the synthesis of more complex heterocyclic structures. The presence of multiple reaction sites allows for various cyclization strategies. For instance, the amino and carboxylic acid groups can participate in intramolecular reactions to form fused ring systems, or they can be modified to introduce other reactive handles. The bromine atom is particularly useful for cross-coupling reactions, a common method for creating carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of elaborate polycyclic and multi-heterocyclic systems. nih.govresearchgate.net The synthesis of quinoxaline (B1680401) derivatives and other complex heterocycles often relies on precursors with similar functionalities, highlighting the potential of this picolinic acid derivative in creating novel molecular architectures. nih.govresearchgate.net
Pyridine and its derivatives are fundamental scaffolds in medicinal and materials chemistry due to their unique electronic properties and ability to engage in hydrogen bonding. nih.gov this compound is a prime candidate for generating chemical libraries of diverse pyridine-based compounds. The differential reactivity of the bromine and fluorine atoms allows for sequential and site-selective modifications. For example, the bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can be preserved to modulate the physicochemical properties of the final compounds. ossila.com This strategic functionalization enables the systematic creation of a wide array of analogues from a single starting material, which is a key principle in combinatorial chemistry and the development of new functional materials. nih.gov
Development of Ligands for Metal Coordination Chemistry
The picolinic acid moiety, characterized by a pyridine ring with a carboxylic acid at the 2-position, is a well-established bidentate chelating agent for a wide range of metal ions. The additional amino and halo substituents on this compound can further modulate the electronic properties and steric environment of the resulting metal complexes.
This compound can act as a robust ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. This chelation forms stable five-membered rings with the metal center. The electron-donating amino group and the electron-withdrawing halogen atoms influence the electron density on the pyridine ring, thereby affecting the binding affinity and the redox properties of the resulting organometallic complexes. georgiasouthern.edu Research on similar pyridinecarboxylic acid derivatives shows their utility in forming complexes with metals like rhenium and iridium, creating materials with interesting photoluminescent properties. ossila.com
Table 1: Potential Coordination Modes of this compound
| Coordination Atom 1 | Coordination Atom 2 | Resulting Chelate Ring Size | Potential Metal Ions |
| Pyridine Nitrogen | Carboxylate Oxygen | 5-membered | Transition metals (e.g., Re, Ir, Fe) |
| Amino Nitrogen | Carboxylate Oxygen | 6-membered | Various metal ions |
Organometallic complexes derived from picolinic acid-based ligands are often explored for their catalytic activity. By carefully selecting the metal center and modifying the ligand structure, catalysts can be designed for a variety of organic transformations. The complexes formed from this compound could potentially be used in catalysis. nbinno.com The substituents on the pyridine ring can be tailored to fine-tune the steric and electronic environment around the metal center, which in turn can influence the activity, selectivity, and stability of the catalyst. ossila.com For example, attaching these complexes to solid supports could lead to the development of recoverable heterogeneous catalysts. nih.gov
Contribution to Agrochemical Research and Development
Picolinic acid derivatives are a significant class of compounds in the agrochemical industry, particularly as herbicides. mdpi.com They often function as synthetic auxins, a class of plant growth regulators that can induce herbicidal effects at high concentrations. nih.govnih.gov
Research into related structures, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, has shown potent herbicidal activity. nih.govnih.gov These studies demonstrate that modifications on the pyridine ring, including the introduction of a halogen at the 5-position and an amino group, are crucial for biological activity. The structural similarity of this compound makes it a compound of high interest for the discovery of new herbicidal molecules. It can serve as a key intermediate or a lead structure for the development of novel herbicides with potentially improved efficacy, a broader weed control spectrum, or a different mode of action. mdpi.comnih.gov
Table 2: Research Findings on Herbicidal Activity of Related Picolinic Acid Derivatives
| Compound Class | Target Weeds | Key Findings | Reference |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds (e.g., Amaranthus retroflexus) | Some compounds achieved 100% inhibition of weed growth in post-emergence tests. | nih.govnih.gov |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | One derivative showed 45 times lower IC50 value than the commercial herbicide halauxifen-methyl. | mdpi.com |
| 3-chloro-6-pyrazolyl-2-picolinic acid derivatives | General weeds | Exhibited better post-emergence herbicidal activity and a broader weed control spectrum than clopyralid (B1669233). | mdpi.com |
Synthetic Routes to Novel Herbicidal Agents with Modified Pyridine Cores
The quest for new and more effective herbicides has led researchers to modify existing chemical structures. Picolinic acids are a known class of synthetic auxin herbicides, and the modification of their pyridine core is a key strategy for developing new active compounds.
One area of research has been the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. In these syntheses, a common starting material is a multi-substituted picolinonitrile, such as 4-amino-3,5,6-trichloro-2-picolinonitrile. The synthetic pathway often involves a series of steps including the protection of the amino group, a fluorination reaction, and subsequent deprotection to yield a key intermediate. This intermediate can then be further modified. For instance, researchers have successfully replaced the chlorine atom at the 6-position of the picolinic acid core with a substituted pyrazolyl ring to create new herbicidal candidates.
In a specific example of creating novel herbicidal molecules, researchers have used clopyralid as a parent compound. By replacing the chlorine atom at the 6-position with a substituted pyrazolyl ring, they synthesized a series of 3-chloro-6-pyrazolyl-2-picolinic acid derivatives. This strategic modification has been shown to yield compounds with enhanced herbicidal activity and a broader spectrum of weed control compared to the original commercial herbicide.
Exploration of Structure-Activity Relationships for Agrochemicals at a Molecular Level
The development of new agrochemicals is heavily reliant on understanding the relationship between a molecule's structure and its biological activity. For picolinic acid-based herbicides, this involves synthesizing a range of derivatives and evaluating their efficacy against various plant species.
In the study of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, researchers synthesized 41 novel compounds and tested their ability to inhibit the root growth of Arabidopsis thaliana. The results showed that many of these new compounds had superior inhibitory effects compared to the established herbicide picloram (B1677784). Notably, six of the synthesized compounds demonstrated even better inhibitory capability than the newer herbicidal molecule, florpyrauxifen (B1531466). For example, one of the top-performing compounds, at a concentration of 0.5 µmol/L, inhibited A. thaliana root growth by 78.4%, while florpyrauxifen only achieved a 33.8% inhibition at the same concentration.
Further testing on weed root growth revealed that at a concentration of 250 µM, 28 of the newly synthesized compounds demonstrated a greater than 80% inhibition of Brassica napus root growth. In post-emergence herbicidal activity tests, many of the compounds showed good inhibitory effects on broadleaf weeds, with ten compounds achieving 100% inhibition of the growth of Amaranthus retroflexus L.
The study of the structure-activity relationship also provided insights into the optimal substitution patterns on the aryl ring of the pyrazole (B372694) fragment. It was found that when the substituent (such as F, Br, Cl, methyl, or methoxy) was located at the 2 and 4 positions of the phenyl ring, the corresponding compounds exhibited superior inhibitory activity compared to those with substitutions at the 3-position. Conversely, the presence of strong electron-withdrawing groups (like carboxyl or nitro) or electron-donating groups (such as hydroxyl or amino) tended to decrease the inhibitory activity of the compounds. The nature of the substituent on the pyrazole ring itself (methyl, difluoromethyl, or trifluoromethyl) was found to have a less significant influence on the inhibitory activity.
These findings highlight that 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds could serve as promising lead structures for the discovery of novel synthetic auxin herbicides.
Role in Materials Science Research
Development of Photoluminescent Materials and Dyes
Based on a comprehensive review of publicly available scientific literature, there are no specific research articles detailing the application of this compound in the development of photoluminescent materials and dyes.
Design of Organic Electronic Materials Utilizing Pyridine Cores
A thorough search of the current scientific literature did not yield any specific studies on the use of this compound in the design of organic electronic materials.
Chemical Biology and Molecular Probe Development (excluding human clinical outcomes)
Design of Molecular Probes for Identification and Validation of Biological Targets
While fluorescent probes are crucial tools in chemical biology for identifying and validating biological targets, a detailed review of the scientific literature found no specific instances of this compound being used in the design of such molecular probes.
Mechanistic Studies on Protein-Ligand Interactions
The unique structural features of this compound make it a valuable tool in mechanistic studies of protein-ligand interactions. Its picolinic acid core, substituted with amino, bromo, and fluoro groups, allows for a range of interactions with protein active sites, including the chelation of metal ions and the formation of specific hydrogen bonds.
Enzyme Active Site Binding and Zinc Chelation
Picolinic acid and its derivatives are well-documented as effective chelating agents for divalent metal ions, most notably zinc (Zn²⁺). nih.govdrugbank.comsemanticscholar.orgnih.govwikipedia.org This capability is of significant interest in the study of metalloenzymes, where a zinc ion is often a critical component of the catalytic or structural center. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group of this compound can form a bidentate chelate with a zinc ion within an enzyme's active site. wikipedia.org This interaction can be used to probe the role of zinc in enzymatic mechanisms, either by inhibiting the enzyme through sequestration of the essential metal ion or by acting as a delivery agent for zinc to apoenzymes in research settings. nih.govdrugbank.com
The amino group at the 3-position can further influence the binding orientation and affinity within the active site. It can act as a hydrogen bond donor, forming specific interactions with nearby amino acid residues such as aspartate or glutamate. umsl.edu This additional interaction can enhance the specificity and stability of the protein-ligand complex, allowing for a more detailed mapping of the active site's topology.
The halogen substituents, bromine and fluorine, also play a crucial role in modulating the binding characteristics. The fluorine atom, due to its high electronegativity, can engage in favorable electrostatic and hydrogen-bonding interactions. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net It can also increase the lipophilicity of the molecule, promoting hydrophobic interactions within the binding pocket. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net The larger bromine atom can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, further anchoring the ligand in the active site.
Interactive Data Table: Potential Mechanistic Interactions of this compound in an Enzyme Active Site
| Structural Moiety | Type of Interaction | Potential Interacting Partner in Protein | Significance in Mechanistic Studies |
| Picolinic Acid (Pyridine N and Carboxylate O) | Metal Chelation | Zinc (Zn²⁺) ion | Probing the role of metal ions in metalloenzymes; Inhibition studies. nih.govdrugbank.comnih.gov |
| 3-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone | Enhancing binding affinity and specificity; Mapping active site topology. umsl.edu |
| 5-Fluoro Group | Electrostatic/Hydrogen Bond, Hydrophobic Interaction | Serine, Threonine, Backbone amide | Modulating binding affinity and lipophilicity. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net |
| 6-Bromo Group | Halogen Bond | Carbonyl oxygen, Aromatic rings (e.g., Phenylalanine, Tyrosine) | Increasing binding stability and providing directional interaction. |
Structure-Based Design Principles for Target Modulation in Research Contexts
The well-defined structure of this compound provides a clear example of how structure-based design principles can be applied to modulate the function of protein targets in a research setting. By systematically modifying the substituents on the picolinic acid scaffold, researchers can fine-tune the compound's affinity, selectivity, and mode of action.
The picolinic acid core serves as a foundational scaffold that can be directed towards metal-containing proteins or pockets with complementary hydrogen bonding patterns. The strategic placement of functional groups allows for the exploration of the chemical space around a target's binding site.
The fluorine atom at the 5-position is a key element in this design. Its small size allows it to be incorporated with minimal steric hindrance, while its strong electron-withdrawing nature can alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing the ionization state of the molecule at physiological pH and its interaction with the target. nih.gov This can be critical for optimizing binding to a specific pocket.
The bromine atom at the 6-position offers another avenue for targeted design. Its size and polarizability can be exploited to probe for specific hydrophobic pockets or to introduce selective interactions through halogen bonding. Replacing bromine with other halogens or functional groups of varying sizes and electronic properties can systematically map the steric and electronic requirements of the target's binding site.
The amino group at the 3-position provides a crucial point for derivatization. It can be acylated, alkylated, or used in other coupling reactions to introduce larger substituents. These modifications can be designed to reach into adjacent sub-pockets of the binding site, potentially converting a simple inhibitor into a more complex molecular probe or a more potent modulator of protein function. This approach allows for the systematic exploration of structure-activity relationships (SAR).
Interactive Data Table: Structure-Based Design Principles Utilizing this compound
| Structural Feature | Design Principle | Objective in Target Modulation | Example of Application in Research |
| Picolinic Acid Scaffold | Core fragment for binding | Targeting metalloproteins or sites with specific hydrogen bond acceptors/donors. | Development of selective inhibitors for zinc-dependent enzymes. nih.gov |
| 5-Fluoro Group | Bioisosteric replacement, pKa modulation | Fine-tuning electronic properties and membrane permeability. | Enhancing binding affinity and pharmacokinetic properties of a research compound. nih.gov |
| 6-Bromo Group | Steric and electronic probing | Exploring the topology of hydrophobic pockets and exploiting halogen bonding. | Improving selectivity for a specific protein target over closely related ones. |
| 3-Amino Group | Vector for chemical elaboration | Introducing new functionalities to access additional binding interactions. | Creating chemical probes with reporter tags or photo-crosslinking groups. |
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of polysubstituted pyridines like 3-Amino-6-bromo-5-fluoropicolinic acid often involves multi-step processes that can be resource-intensive. acs.org Future research will prioritize the development of more efficient and sustainable synthetic strategies.
Direct C-H Functionalization: A major goal is to move away from traditional methods that require pre-functionalized precursors. rsc.orgresearchgate.net Direct C-H functionalization has emerged as a powerful tool for installing substituents onto the pyridine (B92270) ring in a more atom-economical fashion. rsc.orgresearchgate.net Future efforts will likely focus on developing regioselective C-H amination, bromination, and fluorination methods applicable to picolinic acid scaffolds, thereby streamlining the synthesis of the target molecule and its analogs.
Flow Chemistry and Automation: The use of continuous flow reactors can offer significant advantages over batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Future methodologies may involve integrating flow chemistry for the synthesis of key intermediates or even the entire assembly of the this compound molecule.
Green Chemistry Approaches: There is a growing emphasis on employing sustainable practices in chemical synthesis. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Research into biocatalysis, using enzymes to perform specific transformations, or photocatalysis, using light to drive reactions, could lead to more environmentally benign synthetic routes. nih.gov For instance, developing catalytic systems that can achieve the desired transformations under milder conditions would represent a significant step forward. rsc.org The use of nanocatalysts in multicomponent reactions (MCRs) also presents a promising avenue for the efficient, one-pot synthesis of complex pyridine derivatives. researchgate.netrsc.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Functionalization | Increased atom economy, reduced steps | Regioselective methods for amination, halogenation |
| Flow Chemistry | Enhanced control, safety, scalability | Integrated multi-step flow synthesis |
| Green Catalysis | Reduced environmental impact, sustainability | Biocatalysis, photocatalysis, novel heterogeneous catalysts |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its development and application. The integration of advanced analytical and computational tools will be instrumental in gaining these deeper insights.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like two-dimensional NMR (2D-NMR) are essential for unambiguously confirming the complex substitution pattern of the molecule. numberanalytics.com Furthermore, 19F NMR spectroscopy is a particularly powerful tool for probing the local environment of the fluorine atom, which can provide valuable information on intermolecular interactions and conformational preferences. nih.gov
In-situ Spectroscopic Monitoring: Techniques such as time-resolved infrared (TRIR) or Raman spectroscopy can be used to monitor reactions in real-time. numberanalytics.comspectroscopyonline.com This allows for the identification of transient intermediates and the elucidation of reaction mechanisms, which is critical for optimizing synthetic procedures and understanding the molecule's reactivity.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for modern chemical research. researchgate.net These techniques can be used to predict molecular geometries, electronic properties (such as charge distribution and frontier molecular orbitals), and spectroscopic signatures. mdpi.com Computational fluorine scanning, for example, can predict how fluorination impacts binding affinity in biological systems. nih.gov Such calculations can guide synthetic efforts by predicting the most stable isomers, rationalizing observed regioselectivity, and exploring potential reaction pathways. mdpi.com
| Technique | Type of Insight | Application to Compound |
| 2D-NMR Spectroscopy | Structural elucidation, connectivity | Confirming the precise arrangement of substituents |
| 19F NMR Spectroscopy | Electronic environment, interactions | Probing the influence of the fluorine atom on molecular properties |
| In-situ Spectroscopy | Reaction mechanisms, kinetics | Optimizing synthetic conditions by identifying intermediates |
| Computational Modeling (DFT) | Electronic structure, reactivity, pKa | Predicting properties, guiding synthetic design, understanding acidity nih.govmdpi.com |
Exploration of Novel Applications in Interdisciplinary Chemical Sciences
While the primary applications of functionalized picolinic acids have been in pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound opens the door to a range of other possibilities. lifechemicals.comnbinno.com
Materials Science: The pyridine ring is a key component in many functional organic materials. The presence of halogen atoms provides a handle for further modification via cross-coupling reactions, allowing the molecule to be incorporated into polymers or larger conjugated systems for applications in organic electronics (e.g., OLEDs or organic photovoltaics). The amino and carboxylic acid groups can also participate in hydrogen bonding to create self-assembling materials or metal-organic frameworks (MOFs).
Catalysis: Picolinic acid derivatives can act as ligands for metal catalysts. acs.org The electronic properties of the ligand can be finely tuned by the substituents on the pyridine ring. Future research could explore the use of this compound or its derivatives as ligands in transition metal catalysis, where the specific electronic and steric profile could impart unique reactivity or selectivity.
Chemical Biology and Probe Development: The molecule could serve as a scaffold for the development of chemical probes to study biological processes. The functional groups can be used for conjugation to fluorescent dyes or affinity tags. Its potential as a fragment in fragment-based drug discovery is also an area ripe for exploration, building on the known bioactivity of similar structures. mdpi.com For instance, related 6-aryl-2-picolinic acid compounds have shown promise as a new class of synthetic auxin herbicides. mdpi.com
Addressing Challenges and Identifying Opportunities in Functionalized Pyridine Chemistry
The field of pyridine chemistry, while mature, still presents significant challenges that, when overcome, will unlock new opportunities. The chemistry of this compound is a microcosm of these broader challenges.
Challenge: Regiocontrol in Synthesis: Achieving the specific 3, 5, 6-substitution pattern on the picolinic acid core is a significant synthetic hurdle. The inherent electronic properties of the pyridine ring often direct incoming substituents to the ortho and para positions relative to the nitrogen atom, making other substitution patterns difficult to access. researchgate.netresearchgate.net Overcoming this challenge requires the development of novel directing group strategies or dearomatization-rearomatization approaches that temporarily alter the ring's electronics. innovations-report.comuni-muenster.de
Opportunity: Late-Stage Functionalization: A major opportunity lies in the development of methods for the late-stage functionalization of complex molecules containing the picolinic acid core. acs.org The ability to selectively modify the C-Br bond via cross-coupling, for example, while leaving the other functional groups intact, would provide rapid access to a library of analogs for structure-activity relationship (SAR) studies.
Challenge: Understanding Fluorine Effects: The impact of the fluorine atom on the molecule's physical and biological properties is complex. It can influence acidity (pKa), lipophilicity, metabolic stability, and binding interactions. nih.gov A key challenge is to fully understand and predict these effects.
Opportunity: Leveraging Polysubstitution: The dense functionalization of this compound provides a unique opportunity to study the interplay between different substituents. The combination of an electron-donating amino group with electron-withdrawing halogen and carboxylic acid groups creates a unique electronic landscape. This provides a valuable platform for investigating fundamental principles of aromatic chemistry and for designing molecules with precisely tailored properties for a wide range of applications.
Q & A
Basic: What are the optimal synthetic routes for 3-amino-6-bromo-5-fluoropicolinic acid, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves sequential halogenation and functionalization of a picolinic acid scaffold. Key steps include:
- Bromination : Selective bromination at the 6-position using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C) to avoid over-bromination .
- Fluorination : Introduction of fluorine at the 5-position via electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Amination : Conversion of a nitro or protected amine group at the 3-position using catalytic hydrogenation or SNAr (nucleophilic aromatic substitution) with ammonia derivatives .
Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., switch from DMF to THF for better regioselectivity) and temperature gradients to minimize side reactions.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromo/fluoro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNOFBr) and detect isotopic patterns of bromine .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if unexpected tautomerism or hydrogen bonding is observed .
- HPLC-PDA : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
Advanced: How do computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) can:
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., bromine/fluorine substituents) to predict sites for nucleophilic attack .
- Reactivity Indices : Calculate Fukui indices to identify reactive positions for further functionalization .
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions for solubility and stability .
Example : B3LYP/6-31G(d) basis sets are effective for modeling halogen interactions, but exact-exchange functionals (e.g., hybrid DFT) improve accuracy for aromatic systems .
Advanced: What strategies resolve contradictions in reported reactivity data between this compound and its structural analogs?
Answer:
- Comparative Studies : Test reactivity under identical conditions with analogs (e.g., 3-bromo-5-trifluoromethylpicolinic acid) to isolate substituent effects .
- Kinetic Analysis : Perform time-resolved experiments to differentiate between thermodynamic vs. kinetic control in substitution reactions .
- Isotopic Labeling : Use O or N isotopes to trace reaction pathways and identify intermediates .
Case Study : Discrepancies in Suzuki coupling efficiency may arise from steric hindrance from the amino group; mitigate by using bulkier palladium catalysts (e.g., XPhos Pd G3) .
Advanced: How does the amino group at the 3-position influence the compound’s biological interactions compared to non-aminated analogs?
Answer:
- Hydrogen Bonding : The amino group enhances binding to biological targets (e.g., enzymes) via H-bond donation, as shown in docking studies with kinase domains .
- Solubility vs. Lipophilicity : The amino group increases aqueous solubility but may reduce membrane permeability; balance via prodrug strategies (e.g., acetyl protection) .
- Toxicity Screening : Compare cytotoxicity profiles with analogs lacking the amino group using in vitro assays (e.g., HepG2 cell viability) to assess structure-activity relationships .
Advanced: What mechanistic insights explain the stability of the bromo-fluoro substitution pattern under acidic or basic conditions?
Answer:
- Acidic Conditions : The electron-withdrawing fluorine stabilizes the aromatic ring against protonation, while bromine resists hydrolysis due to its weaker leaving-group tendency compared to chlorine .
- Basic Conditions : The amino group may deprotonate, forming a resonance-stabilized anion that protects the adjacent bromine from elimination (confirmed via pH-dependent H NMR) .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, attributed to strong C-F and C-Br bonds resisting thermal cleavage .
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Answer:
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with varying ligands (e.g., SPhos for hindered substrates) .
- Microwave Assistance : Accelerate coupling reactions (e.g., Buchwald-Hartwig amination) under microwave irradiation to reduce side-product formation .
- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent catalyst poisoning .
Advanced: What role does regioselectivity play in modifying this compound for targeted drug discovery?
Answer:
- Directed Ortho-Metalation : Use the amino group as a directing group for selective functionalization at the 4-position .
- Electrophilic Aromatic Substitution : Fluorine’s meta-directing effect guides bromine or nitro groups to specific positions, enabling predictable scaffold diversification .
- Click Chemistry : Prioritize CuAAC (copper-catalyzed azide-alkyne cycloaddition) at the amino group for bioconjugation without disrupting halogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
